molecular formula C11H15ClN2O B14142213 2-Amino-3-chloro-N,N-diethylbenzamide CAS No. 88733-52-2

2-Amino-3-chloro-N,N-diethylbenzamide

Cat. No.: B14142213
CAS No.: 88733-52-2
M. Wt: 226.70 g/mol
InChI Key: ZNHOOCJLALUCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-chloro-N,N-diethylbenzamide is an organic compound with the molecular formula C11H15ClN2O It is a derivative of benzamide, featuring an amino group at the second position, a chlorine atom at the third position, and two ethyl groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-N,N-diethylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-N,N-diethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, products like 2-amino-3-azido-N,N-diethylbenzamide or 2-amino-3-thiocyanato-N,N-diethylbenzamide.

    Oxidation Products: 2-Nitro-3-chloro-N,N-diethylbenzamide.

    Hydrolysis Products: 3-chlorobenzoic acid and diethylamine.

Scientific Research Applications

2-Amino-3-chloro-N,N-diethylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-N,N-diethylbenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-chloro-N,N-diethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

CAS No.

88733-52-2

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

2-amino-3-chloro-N,N-diethylbenzamide

InChI

InChI=1S/C11H15ClN2O/c1-3-14(4-2)11(15)8-6-5-7-9(12)10(8)13/h5-7H,3-4,13H2,1-2H3

InChI Key

ZNHOOCJLALUCBX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=CC=C1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.